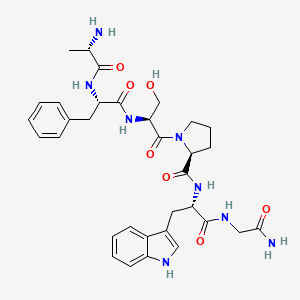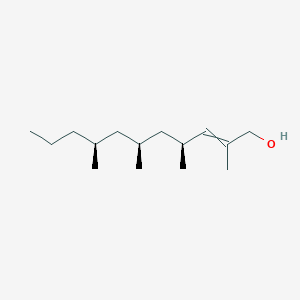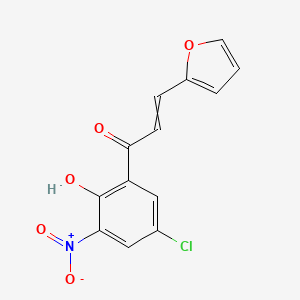![molecular formula C156H324Si5 B14242166 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) CAS No. 204711-81-9](/img/structure/B14242166.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to long hydrocarbon chains. It is primarily used in advanced material science and nanotechnology due to its unique properties.
Preparation Methods
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of silanetetrayl derivatives, followed by the introduction of tridodecylsilane groups through hydrosilylation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the hydrocarbon chains are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and nanostructures.
Biology: The compound’s unique properties make it useful in the development of biosensors and drug delivery systems.
Medicine: It is explored for its potential in targeted drug delivery and imaging applications.
Industry: The compound is used in the production of high-performance coatings and adhesives due to its stability and hydrophobic properties.
Mechanism of Action
The mechanism of action of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents. The compound’s hydrophobic nature allows it to penetrate lipid bilayers, facilitating the transport of drugs or other molecules into cells. The pathways involved include endocytosis and passive diffusion, depending on the specific application.
Comparison with Similar Compounds
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) can be compared with other organosilicon compounds such as:
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Polydimethylsiloxane: A widely used silicon-based organic polymer known for its flexibility and hydrophobic properties. The uniqueness of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) lies in its complex structure and the presence of long hydrocarbon chains, which impart unique physical and chemical properties not found in simpler organosilicon compounds.
Properties
CAS No. |
204711-81-9 |
|---|---|
Molecular Formula |
C156H324Si5 |
Molecular Weight |
2340.7 g/mol |
IUPAC Name |
tetrakis(3-tridodecylsilylpropyl)silane |
InChI |
InChI=1S/C156H324Si5/c1-13-25-37-49-61-73-85-97-109-121-137-157(138-122-110-98-86-74-62-50-38-26-14-2,139-123-111-99-87-75-63-51-39-27-15-3)149-133-153-161(154-134-150-158(140-124-112-100-88-76-64-52-40-28-16-4,141-125-113-101-89-77-65-53-41-29-17-5)142-126-114-102-90-78-66-54-42-30-18-6,155-135-151-159(143-127-115-103-91-79-67-55-43-31-19-7,144-128-116-104-92-80-68-56-44-32-20-8)145-129-117-105-93-81-69-57-45-33-21-9)156-136-152-160(146-130-118-106-94-82-70-58-46-34-22-10,147-131-119-107-95-83-71-59-47-35-23-11)148-132-120-108-96-84-72-60-48-36-24-12/h13-156H2,1-12H3 |
InChI Key |
MDNVFXOACIZAIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCC[Si](CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)(CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)

![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)

![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)

